Samarium(II) iodide

Catalog No.
S569842
CAS No.
32248-43-4
M.F
I₂Sm
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(II) iodide

CAS Number

32248-43-4

Product Name

Samarium(II) iodide

IUPAC Name

diiodosamarium

Molecular Formula

I₂Sm

Molecular Weight

404.2 g/mol

InChI

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2

InChI Key

UAWABSHMGXMCRK-UHFFFAOYSA-L

SMILES

I[Sm]I

Synonyms

Samarium Iodide; Samarium Diiodide

Canonical SMILES

I[Sm]I

The exact mass of the compound Samarium diiodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Iodides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Samarium(II) iodide (SmI2), widely known as Kagan's reagent, is a single-electron transfer (SET) reducing agent utilized extensively in complex organic synthesis [1]. Commercially supplied as a stable 0.1 M solution in tetrahydrofuran (THF), it exhibits a baseline electrochemical reduction potential of approximately -1.55 V vs SCE. Unlike traditional heterogeneous metal reductants, SmI2 operates in a fully homogeneous phase, providing strict chemoselectivity and precise thermodynamic control over radical and anionic intermediates [2]. Its ability to facilitate challenging carbon-carbon bond formations, such as Barbier and pinacol couplings, under mild conditions makes it a high-priority procurement target for pharmaceutical and fine chemical manufacturing [1].

Substituting SmI2 with traditional single-electron reductants like activated zinc dust or sodium amalgam introduces severe biphasic mass-transfer limitations, leading to lot-to-lot reproducibility issues and lower diastereoselectivity in critical coupling steps [1]. While other samarium halides, such as samarium(II) bromide (SmBr2) and samarium(II) chloride (SmCl2), possess stronger baseline reduction potentials (-1.78 V vs SCE for SmCl2), they suffer from drastically lower solubility in organic solvents . For instance, SmBr2 precipitates out of THF over several hours, strictly prohibiting its storage or procurement as a ready-to-use standardized solution . Consequently, attempting to substitute SmI2 with these alternatives forces chemists into labor-intensive in situ reagent generation, degrading the workflow efficiency and precise stoichiometric control required in modern process chemistry [2].

Solubility and Shelf-Stability in Tetrahydrofuran (Processability)

The commercial viability of a reducing agent depends heavily on its solubility and stability in standard organic solvents. SmI2 is highly soluble in THF, allowing it to be procured and stored as a stable 0.1 M solution[1]. In direct contrast, the closely related analog samarium(II) bromide (SmBr2) exhibits poor solubility in THF and begins to precipitate within hours of in situ preparation . This stark difference in physical properties means that SmI2 can be seamlessly integrated into continuous flow systems and automated batch reactors, whereas SmBr2 cannot.

Evidence DimensionStable solubility limit in THF
Target Compound DataSoluble and stable at 0.1 M concentration for commercial procurement
Comparator Or BaselineSmBr2 (Precipitates slowly over several hours, unsuitable for storage)
Quantified Difference0.1 M stable commercial solution vs. rapid precipitation (0 M long-term stability)
ConditionsAmbient temperature in anhydrous THF

Procuring a stable 0.1 M solution eliminates the hazardous, time-consuming, and variable process of handling reactive lanthanide metals for in situ reductant generation.

Electrochemical Tunability via Cosolvents (Precursor Suitability)

A distinct procurement advantage of SmI2 is its massive electrochemical tunability, allowing a single stocked reagent to perform the work of multiple reductants. In pure THF, SmI2 exhibits a mild reduction potential of -1.55 V vs SCE [1]. However, the addition of Lewis bases like hexamethylphosphoramide (HMPA) or proton sources like water drastically alters its coordination sphere. Adding 4 equivalents of HMPA shifts the potential to -1.79 V, and higher concentrations can push it to -2.05 V [2]. Adding water can similarly increase the potential to -1.9 V [1]. This quantitative shift allows buyers to use SmI2 for both delicate chemoselective reductions and aggressive thermodynamic couplings.

Evidence DimensionElectrochemical reduction potential
Target Compound Data-1.79 V to -2.05 V (with HMPA) / -1.9 V (with water)
Comparator Or BaselineSmI2 in pure THF (-1.55 V vs SCE)
Quantified DifferenceUp to 0.5 V increase in reducing power via simple additive introduction
ConditionsTHF solvent, ambient temperature, measured vs SCE

Buyers can standardize on a single SmI2 inventory to cover a broad spectrum of reduction potentials, simplifying supply chains and reducing the need to procure highly reactive, specialized metals.

Homogeneous Barbier Reaction Efficiency (Mainstream Workflow Fit)

In carbon-carbon bond-forming processes such as the Barbier reaction, SmI2 dramatically outperforms traditional heterogeneous reductants. While zinc-mediated Barbier reactions suffer from biphasic mass-transfer limitations and require harsh activation of the metal surface, SmI2 operates homogeneously[1]. Comparative foundational studies demonstrate that SmI2 consistently delivers superior yields and higher chemoselectivity under mild, room-temperature conditions compared to zinc or magnesium [1]. The homogeneous nature of the SmI2 ketyl radical anion intermediate ensures rapid, reproducible kinetics that are critical for scaled manufacturing [2].

Evidence DimensionReaction phase and typical yield efficiency
Target Compound DataHomogeneous reaction phase, >90% typical yields at room temperature
Comparator Or BaselineActivated Zinc dust (Heterogeneous phase, variable yields, requires harsh activation)
Quantified DifferenceTransition from variable heterogeneous kinetics to highly reproducible homogeneous single-electron transfer
ConditionsBarbier-type allylation in THF at room temperature

Homogeneous reagents drastically reduce batch-to-batch variability and eliminate the engineering challenges associated with stirring and filtering heavy metal slurries in scale-up.

Natural Product Total Synthesis (Complex Ring Closures)

SmI2 is the reagent of choice for constructing highly functionalized polycyclic cores via intramolecular Barbier and pinacol couplings. Its mild nature and high diastereoselectivity allow for late-stage carbon-carbon bond formation without requiring the protection of sensitive functional groups [1].

Chemoselective Functional Group Reduction

In pharmaceutical intermediate synthesis, SmI2 is deployed to selectively reduce ketones, aldehydes, or alkyl halides while leaving esters, amides, and isolated alkenes completely intact. This precise chemoselectivity avoids the over-reduction issues commonly associated with lithium aluminum hydride (LiAlH4) [2].

Continuous Flow Single-Electron Transfer

Because SmI2 is commercially available as a stable 0.1 M solution in THF, it is ideally suited for modern continuous flow chemistry platforms. This allows industrial buyers to scale up single-electron transfer reactions safely, avoiding the accumulation of large volumes of reactive radical intermediates .

Wikipedia

Samarium(II) iodide

Dates

Last modified: 08-15-2023

Explore Compound Types